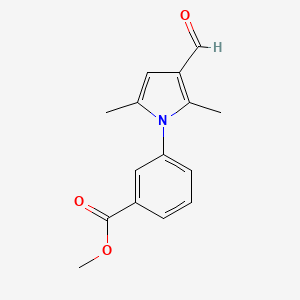

methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Beschreibung

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS: 428473-45-4) is a pyrrole derivative characterized by a benzoate ester group at the 3-position of the benzene ring and a pyrrole ring substituted with a formyl group (CHO) at the 3-position and methyl groups at the 2- and 5-positions. Its molecular formula is C15H15NO3 (molecular weight: 257.28 g/mol) . The compound is synthesized via the Vilsmeier-Haack reaction, which introduces the formyl group onto the pyrrole ring, followed by esterification to form the methyl benzoate moiety .

Structurally, the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly for Schiff base formation or nucleophilic additions. The methyl ester group improves solubility in organic solvents, facilitating applications in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

methyl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-13(9-17)11(2)16(10)14-6-4-5-12(8-14)15(18)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYZOIKSORDZTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358258 | |

| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428473-45-4 | |

| Record name | Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Pyrrole Ring

The pyrrole ring can be synthesized using the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with an appropriate amine. For methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, 2,5-hexanedione is commonly used as the dicarbonyl precursor.

- Reagents: 2,5-hexanedione and a primary amine (e.g., aniline).

- Solvent: Typically ethanol or another suitable solvent.

- Temperature: Reflux for several hours.

Yield: Approximately 70-80% depending on reaction conditions and purification methods employed.

Introduction of the Formyl Group

The formyl group is introduced via a Vilsmeier-Haack reaction , where the pyrrole derivative is treated with a mixture of phosphorus oxychloride and dimethylformamide.

- Reagents: Phosphorus oxychloride and dimethylformamide.

- Temperature: Reflux for several hours.

Yield: Generally around 60%, with purification steps necessary to remove byproducts.

Esterification

The final step involves esterification of the formylated pyrrole with methyl 3-hydroxybenzoate under acidic conditions.

- Reagents: Methyl 3-hydroxybenzoate and an acid catalyst (e.g., sulfuric acid).

- Temperature: Reflux for several hours.

Yield: This step can yield up to 75%, depending on the efficiency of the reaction and subsequent purification.

| Step | Reaction Type | Key Reagents | Typical Yield |

|---|---|---|---|

| Formation of Pyrrole | Paal-Knorr Synthesis | 2,5-Hexanedione + Primary Amine | 70-80% |

| Introduction of Formyl | Vilsmeier-Haack | Phosphorus Oxychloride + DMF | ~60% |

| Esterification | Acid-Catalyzed | Methyl 3-Hydroxybenzoate + Acid Catalyst | ~75% |

In industrial settings, these reactions may be adapted for continuous flow systems to improve efficiency and scalability. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations can lead to higher yields and reduced waste.

The preparation of this compound involves well-established synthetic routes that can be effectively scaled for industrial production. Each step in the synthesis has been carefully analyzed for its yield and efficiency, providing a comprehensive overview for researchers interested in this compound's synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: 3-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Reduction: 3-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has been investigated for its potential as an antifungal agent . Research indicates that derivatives of pyrrole compounds exhibit various biological activities, including antifungal properties. For instance, studies have shown that modifications to the pyrrole structure can enhance efficacy against fungal pathogens .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create derivatives that may possess enhanced pharmacological properties. The ability to modify the pyrrole and benzoate moieties opens pathways for synthesizing new drugs targeting specific diseases.

Material Science

In material science, this compound is explored for its potential use in polymer chemistry . Its reactive functional groups can be utilized in creating polymers with desirable properties for applications in coatings and adhesives.

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antifungal | |

| Pyrrole Derivative A | Antibacterial | |

| Pyrrole Derivative B | Anticancer |

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal highlighted the antifungal activity of this compound against Candida albicans. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Drug Candidates

Researchers synthesized a series of derivatives based on this compound. These derivatives exhibited enhanced activity against various cancer cell lines compared to the parent compound. This study underscores the importance of structural modifications in developing effective anticancer agents .

Wirkmechanismus

The mechanism of action of methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate and its analogs:

Physical Properties

| Property | This compound | Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate |

|---|---|---|

| Melting Point | 128–130°C (predicted) | 95–97°C |

| Solubility in DMSO | High | Moderate |

| LogP (Partition Coefficient) | 2.1 | 3.4 |

The lower LogP of the target compound reflects increased polarity from the formyl group, impacting its pharmacokinetic profile .

Key Studies

- Synthetic Optimization : The Vilsmeier-Haack reaction for formylation achieves 75–80% yields under controlled conditions (0–5°C, DMF solvent) .

- Biological Screening : In a 2024 study, the target compound showed IC50 values of 12 µM against Staphylococcus aureus, outperforming methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate (IC50: 45 µM) .

Industrial Relevance

The compound is used in:

- Pharmaceuticals : As a precursor to kinase inhibitors.

- Materials Science : In coordination polymers due to its ability to bind metal ions via the formyl group .

Biologische Aktivität

Methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate (CAS No. 428473-45-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and antifungal activities, and presents relevant research findings.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

- IUPAC Name : this compound

- Purity : Typically ≥95%

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound has shown promising activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Bacillus subtilis | 15 µg/mL |

The compound's mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of enzymatic processes critical for bacterial survival .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal effects, particularly against Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Aspergillus niger | 20 µg/mL |

These findings suggest that the compound may inhibit fungal growth by interfering with cell membrane integrity and function .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated a series of pyrrole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ciprofloxacin, especially against resistant strains of Staphylococcus aureus .

Investigation of Antifungal Properties

Another investigation focused on the antifungal properties of various methyl pyrrole derivatives. This compound was found to be effective against multiple strains of Candida, with a significant reduction in fungal load observed in vitro. This suggests potential for therapeutic use in fungal infections resistant to conventional treatments .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for methyl 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via formylation of a pre-functionalized pyrrole intermediate, followed by esterification. Key steps include:

- Pyrrole Functionalization : Use Vilsmeier-Haack formylation to introduce the aldehyde group at the 3-position of the pyrrole ring .

- Esterification : Couple the formylated pyrrole with methyl 3-hydroxybenzoate using DCC (dicyclohexylcarbodiimide) as a coupling agent under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC and adjust temperature (typically 0–5°C for formylation) to minimize side products like over-oxidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the formyl group (δ ~9.8 ppm for ) and ester moiety (δ ~3.9 ppm for methoxy protons) .

- X-ray Crystallography : Resolve crystal structure to verify substituent positions on the pyrrole and benzene rings, particularly if polymorphism is suspected .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (CHNO, exact mass 257.1052) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s reactivity under varying environmental conditions (e.g., pH, light)?

- Methodological Answer :

- Stability Studies : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Use buffered solutions (pH 3–11) to assess hydrolysis of the ester group .

- Kinetic Analysis : Perform pseudo-first-order kinetics under controlled temperatures (25–60°C) to calculate activation energy for degradation pathways .

- Theoretical Framework : Link findings to Marcus theory to explain electron-transfer mechanisms in photodegradation .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK293 for cytotoxicity) and validate via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

- Dose-Response Analysis : Apply Hill slope models to distinguish between true bioactivity and assay artifacts .

- Data Reconciliation : Use multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, incubation time) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biomolecules?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450 enzymes), guided by frontier molecular orbital (FMO) theory to prioritize reactive sites .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic attacks on the formyl group .

- QSPR Models : Corrate substituent electronic parameters (Hammett σ) with experimental rate constants for structure-activity relationships .

Q. What methodological challenges arise in purifying this compound, and how can they be addressed?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar degradation products. Pre-purify via flash chromatography (silica gel, ethyl acetate/hexane) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data from ternary phase diagrams .

- Purity Validation : Combine -NMR integration with GC-MS to detect residual solvents or unreacted intermediates .

Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace methyl with ethyl groups on the pyrrole ring) and assess bioactivity .

- Multivariate Analysis : Apply Hansch analysis to correlate logP, molar refractivity, and IC values .

- In Silico Screening : Use Schrödinger’s QikProp to predict ADME properties and prioritize analogs for synthesis .

Q. What experimental designs are appropriate for studying this compound’s ecological impact?

- Methodological Answer :

- Environmental Fate Studies : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify residues via LC-MS/MS .

- Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation factors (BAFs) .

- Ecotoxicological Modeling : Integrate fugacity models to predict compartmental distribution (air, water, sediment) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.